N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide
Description
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is a sulfur-containing carbamide derivative characterized by a formamide backbone substituted with methylcarbamoylamino and ethylsulfanyl groups.
Properties
CAS No. |
52511-48-5 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
S-[2-(methylcarbamoylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C6H13N3O2S/c1-7-5(10)9-3-4-12-6(11)8-2/h3-4H2,1-2H3,(H,8,11)(H2,7,9,10) |
InChI Key |
YKTZAKWGLWLAGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCSC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide typically involves the reaction of methylamine with methyl formate, followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The process generally includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of Formamide Group
The formamide moiety can undergo acidic hydrolysis to yield primary amines. For instance:
-
Conditions : Refluxing with 10% aqueous sulfuric acid for 4 hours .
-
Mechanism :
This reaction is critical for deprotecting formamide derivatives, as demonstrated in the synthesis of N-methyl-1-naphthalenemethanamine .
Oxidation of Sulfide to Sulfone
The ethylsulfanyl group can be oxidized to a sulfone using meta-chloroperbenzoic acid (m-CPBA) :
Reaction Table :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | m-CPBA, CH₂Cl₂, 0°C | Sulfonyl methyl formamide | ~85% |
Nucleophilic Substitution at the Sulfur Atom
The sulfide group may act as a nucleophile. For example:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts.
-
Arylation : Coupling with aryl diazonium salts under mild conditions .
Thermal Stability and Decomposition
Formamides generally decompose at elevated temperatures (>200°C), releasing CO and NH₃. For the target compound:
-
Thermogravimetric Analysis (TGA) : Predicted decomposition onset at ~210°C.
Comparative Reactivity Table
Scientific Research Applications
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other sulfur- and carbamide-containing molecules allow for comparative analysis. Below is a detailed comparison based on available research:
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
†Inferred from ethylsulfanyl-containing analogs with demonstrated radical scavenging activity .
Key Findings
Functional Group Influence on Reactivity: The ethylsulfanyl group in this compound is structurally analogous to sulfur-containing antioxidants like Compound 3 in , which showed exceptional DPPH radical scavenging (IC₅₀ 0.22 µg/mL). The methylcarbamoyl group is shared with 2-Cyano-N-[(methylamino)carbonyl]acetamide, a compound with insufficient toxicological data . This highlights a common gap in safety profiles for carbamide derivatives.
Such computational approaches have been validated for analogous systems, achieving <3 kcal/mol error in atomization energies .
Biological Activity vs. Structural Complexity: The compound’s multi-functional structure contrasts with simpler analogs like gallic acid. While gallic acid relies on phenolic groups for activity, the target compound’s activity (if any) likely arises from synergistic effects of its sulfur and carbamide groups.
Biological Activity
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a methyl carbamoyl group, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Apoptosis Inhibitor Proteins (IAPs) : The compound has shown potential as a Smac mimetic, which can inhibit IAPs, leading to the promotion of programmed cell death (apoptosis) in cancer cells .
- Modulation of Cell Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and survival, potentially making it useful in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Viability Assays : Studies have demonstrated that this compound reduces cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values range from 10 to 30 µM, indicating moderate potency against these cell types .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to an increase in apoptotic cells, as evidenced by Annexin V staining. This suggests that the compound effectively induces apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest other potential activities:
- Antimicrobial Activity : Limited studies have indicated that the compound may possess antimicrobial properties against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism .
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptosis markers after 24 hours of exposure. -
Case Study 2: Colon Cancer Cells
In experiments with HT-29 colon cancer cells, this compound was found to synergize with standard chemotherapeutic agents, enhancing their efficacy while reducing side effects.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
